2,2':6',2''-Terpyridine Platinum(Ii) Chloride
Overview
Description
2,2’:6’,2’'-Terpyridine Platinum(II) Chloride, also known as Chloro (2,2′:6′,2″-terpyridine)platinum (II) chloride dihydrate, is a complex of Pt and a terpyridine ligand . It is a DNA intercalating agent and is used as a spectroscopic tag for proteins . It is also known to be an intercalator of helical and double-stranded DNA .
Molecular Structure Analysis
The molecular structure of 2,2’:6’,2’'-Terpyridine Platinum(II) Chloride has been determined by X-ray analysis . The compound has a molecular weight of 535.28 .Physical And Chemical Properties Analysis
The compound is a solid . It has an assay of ≥99.0% (AAS) . The SMILES string of the compound is O.O.Cl [Pt]Cl.c1ccc (nc1)-c2cccc (n2)-c3ccccn3 .Scientific Research Applications
Heavy-Atom Derivatization in Protein Crystals
2,2':6',2''-Terpyridine Platinum(II) Chloride has been utilized as a platinum chromophore in heavy-atom derivatization of protein crystals for X-ray crystallographic phase determination. This application capitalizes on its ability to label active-site histidines of serine proteases, making it a valuable tool in structural biology (Lawson, 1994).
Activity Against Murine Leukemia
Research has shown that intercalating, square-planar Pt(II) complexes derived from 2,2':6',2''-terpyridine have been synthesized and studied for their activity against murine leukemia L1210 cells. The terpyridine-thiolato complexes exhibited growth inhibitory effects in culture, presenting a potential avenue for cancer research (McFadyen et al., 1985).
Synthesis of Dinuclear Platinum Complexes
The compound has been involved in the synthesis of a series of dinuclear platinum complexes. These complexes, where metal ions are linked by deprotonated 2,2':6',2''-terpyridine, showcase robustness and flexibility, leading to potential applications in materials science and catalysis (Stoccoro et al., 2006).
Metallointercalation in DNA Studies
The compound is known to strongly bind to DNA through a mechanism involving intercalation, as demonstrated by its ability to inhibit the binding of ethidium bromide to DNA. This makes it a significant tool in the study of DNA-protein interactions and the investigation of DNA's structural properties (Jennette et al., 1974).
Crystallography and Dimorphism Studies
This compound has been studied for its crystallographic properties, showing dimorphism based on the method of crystallization. This has implications for understanding the structural diversity and stability of similar compounds (Gillard et al., 2001).
Photocatalysis in Hydrogen Production
This compound has been explored as a potential catalyst in the photocatalytic production of hydrogen from water, highlighting its potential in renewable energy applications (Du et al., 2008).
Mechanism of Action
Safety and Hazards
The compound is classified as a skin irritant and eye irritant. It may cause respiratory irritation . The safety statements for handling the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers The relevant papers for 2,2’:6’,2’'-Terpyridine Platinum(II) Chloride include studies on its solvates , its luminescence in solution , and its anticancer mechanisms .
properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine;platinum(2+);chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3.ClH.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H;/q;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQMQLRZXBEQCS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN3Pt+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60819-00-3 | |
Record name | Chloroterpyridineplatinum(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060819003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.